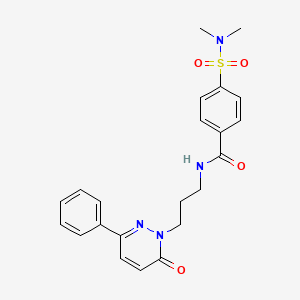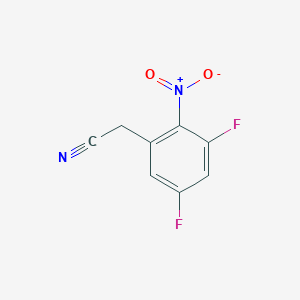
3-(3-Fluoro-5-methoxyphenyl)piperidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-Fluoro-5-methoxyphenyl)piperidine;hydrochloride” is a chemical compound with the molecular weight of 245.72 . It is a powder in physical form . The IUPAC name for this compound is 3-(2-fluoro-3-methoxyphenyl)piperidine hydrochloride .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for “3-(3-Fluoro-5-methoxyphenyl)piperidine;hydrochloride” is 1S/C12H16FNO.ClH/c1-15-11-6-2-5-10 (12 (11)13)9-4-3-7-14-8-9;/h2,5-6,9,14H,3-4,7-8H2,1H3;1H .Physical And Chemical Properties Analysis
“3-(3-Fluoro-5-methoxyphenyl)piperidine;hydrochloride” is a powder in physical form . It has a molecular weight of 245.72 . The compound’s storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Radiotracer Synthesis for Neurological Imaging
A study by Katoch-Rouse and Horti (2003) demonstrated the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying CB1 cannabinoid receptors in the brain via positron emission tomography. This compound, related to 3-(3-Fluoro-5-methoxyphenyl)piperidine hydrochloride, indicates the utility of such compounds in neurological imaging (Katoch-Rouse & Horti, 2003).
Synthesis for Analgesic Activity Evaluation
Lalinde et al. (1990) reported the synthesis of a series of 3-methyl-4-(N-phenyl amido)piperidines, including compounds related to 3-(3-Fluoro-5-methoxyphenyl)piperidine hydrochloride, to evaluate their analgesic potency. This research highlights the potential of such compounds in pain management (Lalinde et al., 1990).
GABAergic Neurotransmission Study
Research by Schirrmacher et al. (2001) focused on developing a new 18F-fluorine labelled GABA transporter ligand related to 3-(3-Fluoro-5-methoxyphenyl)piperidine hydrochloride for in vivo visualization of GABAergic neurotransmission, potentially useful in studying neurological disorders like epilepsy and Parkinson's syndrome (Schirrmacher et al., 2001).
Anti-Leukemia Activity
Yang et al. (2009) synthesized several compounds based on the molecular motif of 1-phenethyl-4-hydroxy piperidinium hydrochloride, including derivatives of 3-(3-Fluoro-5-methoxyphenyl)piperidine hydrochloride, to evaluate their potential bioactivity against leukemia (Yang et al., 2009).
Serotonin Receptor Research
A paper by Vickers et al. (2001) explores the use of 3-(3-Fluoro-5-methoxyphenyl)piperidine hydrochloride-related compounds in studying serotonin receptors, particularly in the context of head-twitch behavior in rats, which has implications for understanding psychiatric disorders (Vickers et al., 2001).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . The safety information includes several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Zukünftige Richtungen
The future directions for “3-(3-Fluoro-5-methoxyphenyl)piperidine;hydrochloride” and similar compounds are likely to involve further exploration of their pharmacological applications. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
3-(3-fluoro-5-methoxyphenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c1-15-12-6-10(5-11(13)7-12)9-3-2-4-14-8-9;/h5-7,9,14H,2-4,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCBFJHFAAIXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCCNC2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-5-methoxyphenyl)piperidine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethoxybenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2466719.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one](/img/structure/B2466723.png)

![1-[3-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2466728.png)


![N-(oxolan-2-ylmethyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2466732.png)


![2-nitro-6-[(4-nitrophenyl)methoxycarbonyl]benzoic Acid](/img/structure/B2466737.png)

![N-(2-(diethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2466740.png)
![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2466742.png)